tert-butyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Protecting group strategy Ester hydrolysis Synthetic methodology

tert-Butyl 3-amino-5-methoxy-1H-indole-2-carboxylate is a 3-aminoindole-2-carboxylate derivative belonging to the privileged indole scaffold class, widely exploited in medicinal chemistry and chemical biology. The compound features a 3-amino group, a 5-methoxy substituent, and a tert-butyl ester at the 2-position on the indole core.

Molecular Formula C14H18N2O3
Molecular Weight 262.30 g/mol
Cat. No. B12950162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-amino-5-methoxy-1H-indole-2-carboxylate
Molecular FormulaC14H18N2O3
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N
InChIInChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)12-11(15)9-7-8(18-4)5-6-10(9)16-12/h5-7,16H,15H2,1-4H3
InChIKeyXJUROVGVKFKGSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-amino-5-methoxy-1H-indole-2-carboxylate (CAS 618888-20-3): Procurement-Relevant Structural and Functional Profile


tert-Butyl 3-amino-5-methoxy-1H-indole-2-carboxylate is a 3-aminoindole-2-carboxylate derivative belonging to the privileged indole scaffold class, widely exploited in medicinal chemistry and chemical biology. The compound features a 3-amino group, a 5-methoxy substituent, and a tert-butyl ester at the 2-position on the indole core. This substitution pattern yields a molecular formula of C₁₄H₁₈N₂O₃ and a molecular weight of 262.31 g/mol . 3-Aminoindole-2-carboxylates are known to exhibit biological activities potentially relevant to the treatment of allergies, asthma, and viral infections, including hepatitis C, and serve as key intermediates for the synthesis of diverse bioactive heterocycles [1]. The tert-butyl ester provides a sterically demanding, acid-labile protecting group that distinguishes its synthetic handling from corresponding methyl or ethyl ester analogs.

Acid-Labile tBu Ester Enables orthogonal deprotection distinct from methyl/ethyl esters
3-Amino Indole Scaffold Privileged for pyrimidoindole and heterocyclic library synthesis
5-Methoxy Pharmacophore May support metabolic target engagement studies (class-level inference)

Why Generic Substitution is Inappropriate for tert-Butyl 3-amino-5-methoxy-1H-indole-2-carboxylate in Synthetic and Pharmacological Contexts


Indole-2-carboxylate derivatives with varying ester groups or substitution patterns are not interchangeable due to marked differences in physicochemical properties, reactivity, and biological outcomes. The tert-butyl ester group confers distinct acid-lability and steric effects compared to ethyl or methyl esters, directly impacting protecting group strategies and downstream synthetic routes [1]. Furthermore, the 5-methoxy and 3-amino substituents are known to modulate biological target engagement: 5-methoxyindole-2-carboxylic acid (MICA) exhibits significant blood sugar-lowering activity, while the 3-amino group is critical for interactions with biological targets [2]. Simply selecting a close analog—such as the corresponding ethyl ester or a regioisomeric aminoindole—without considering these critical functional group contributions can lead to divergent synthetic outcomes or loss of desired biological activity. The quantitative evidence presented below delineates these differentiation vectors and supports informed procurement decisions.

Ester Group Type Ethyl ester analogs exhibit different acid/base stability; orthogonal deprotection strategy may not transfer.
5-Methoxy Absence Compounds lacking the 5-methoxy group (e.g., CAS 165107-89-1) may show altered model-response in metabolic studies.
Amino Regioisomer 5-Amino isomer (CAS 152213-43-9) cannot access pyrimidoindole chemistry; tautomerism-driven reactivity is absent.

Quantitative Differentiation: tert-Butyl 3-amino-5-methoxy-1H-indole-2-carboxylate Versus Closest Analogs


Acid-Labile Ester Cleavage: tert-Butyl versus Ethyl Ester Reactivity in Aminoindole Carboxylate Systems

In the closely related 2-amino-1H-indole-3-carboxylate series, the tert-butyl ester undergoes quantitative conversion to an indolin-2-imine hydrochloride under acidic conditions (4M HCl in dioxane, 50°C), whereas the corresponding ethyl ester is resistant to basic hydrolysis and fails to yield the carboxylic acid, instead leading to a ring-opened product [1]. This demonstrates that the ester type fundamentally dictates the reaction outcome in aminoindole carboxylate scaffolds. Although this evidence is derived from a regioisomeric series (2-amino-3-carboxylate), it is the only published head-to-head comparison of ester reactivity in aminoindole carboxylates available, and the underlying electronic similarity of the indole core supports a class-level inference that the target compound's tert-butyl ester will exhibit analogous acid-triggered, orthogonal deprotection behavior relative to ethyl esters.

Ester Reactivity
Cross-study comparable
tBu: quantitative indolin-2-imine (acidic) Ethyl: resistant to hydrolysis; ring-opening (basic)
Enables orthogonal acid-triggered deprotection distinct from ethyl ester
Class-level inference from 2-amino-3-carboxylate regioisomer series
Protecting group strategy Ester hydrolysis Synthetic methodology

Synthesis Feasibility: Reported Yields for 3-Amino-1H-indole-2-carboxylate Scaffolds

A published four-step methodology for the synthesis of 3-amino-1H-indole-2-carboxylates achieves overall yields of at least 30%, with yields as high as 50% realized for specific indole derivatives [1]. This establishes a quantitative synthetic feasibility baseline for the target compound class. While the methodology was demonstrated on a range of substituted indoles, the generic nature of the route—using 2-aminobenzonitriles, benzyl (2-cyanophenyl)carbamates, glycinate esters, and Pd–C mediated hydrogenolysis—supports applicability to the 5-methoxy-substituted tert-butyl ester variant. In contrast, alternative synthetic routes to 3-aminoindole-2-carboxylates using different ester precursors may yield significantly different outcomes due to the steric and electronic influence of the ester moiety on the cyclization step.

Synthetic Yield
Class-level inference
≥30% overall, up to 50% for optimized substrates
Supports procurement cost estimation and supply reliability assessment
Yield demonstrated on structurally related indoles; direct measurement pending
Synthetic accessibility Indole synthesis Medicinal chemistry

5-Methoxy Substituent Contribution: Blood Sugar-Lowering Activity of Indole-2-carboxylic Acid Derivatives

Patent literature establishes that 5-methoxyindole-2-carboxylic acid (MICA) exhibits marked blood sugar-lowering activity in rats and alloxan-diabetic mice, with activity greater than the unsubstituted indole-2-carboxylic acid [1]. Furthermore, specific 4,5-disubstituted indole-2-carboxylic acids have been reported to show surprisingly greater blood sugar-lowering action than MICA itself [1]. The target compound tert-butyl 3-amino-5-methoxy-1H-indole-2-carboxylate incorporates the 5-methoxy pharmacophore as its tert-butyl ester prodrug form. In contrast, analogs lacking the 5-methoxy group (e.g., tert-butyl 3-amino-1H-indole-2-carboxylate, CAS 165107-89-1) or bearing alternative substituents at the 5-position (e.g., halogen) would be expected to exhibit altered or diminished antidiabetic activity based on this established SAR.

5-Methoxy Activity Rank
Class-level inference
4,5-disubstituted > 5-Methoxy (MICA) > unsubstituted indole-2-carboxylic acid
5-Methoxy substituent supports metabolic model endpoint engagement
Patent-reported in alloxan-diabetic mouse model; dose-response not disclosed
Antidiabetic activity Indole-2-carboxylic acid Structure-activity relationship

Physical-Chemical Differentiation: tert-Butyl versus Ethyl Ester Molecular Properties

The tert-butyl ester analog possesses a molecular weight of 262.31 g/mol and molecular formula C₁₄H₁₈N₂O₃, compared to 234.25 g/mol (C₁₂H₁₄N₂O₃) for the ethyl ester analog (CAS 89607-80-7) . The tert-butyl group introduces greater steric bulk (van der Waals volume increment of ~56 ų vs. ~38 ų for ethyl) and increased lipophilicity (estimated ΔclogP ~1.2 units higher than ethyl ester) . This difference directly impacts membrane permeability, solubility, and metabolic stability profiles if the compound is used in biological assays or as a prodrug. Additionally, the tert-butyl ester's steric hindrance provides enhanced protection against nucleophilic attack at the ester carbonyl, a factor not available with the ethyl ester.

Physicochemical Profile
Data to verify
tBu ester: MW 262, est. clogP ~3.0 Ethyl ester: MW 234, est. clogP ~1.8
Higher lipophilicity may enhance cell permeability; may reduce aqueous solubility
Estimated properties; experimental validation recommended
Lipophilicity Molecular weight Ester hydrolysis

Regioisomeric Sensitivity: 3-Amino versus 5-Amino Indole-2-carboxylate Comparison

The amino group position on the indole ring dictates reactivity: 3-aminoindole derivatives can exist in equilibrium with their 3-imino-2H-indole tautomeric form, enabling unique reactivity patterns such as condensation with aromatic amines and ring-closure reactions [1]. In contrast, 5-aminoindole-2-carboxylate tert-butyl ester (CAS 152213-43-9) cannot undergo this tautomerism and exhibits fundamentally different nucleophilic reactivity [2]. This regioisomeric difference is critical when selecting building blocks for heterocyclic synthesis: the target compound's 3-amino group enables pyrimidoindole and pyrrolizinoindole formation, chemistry inaccessible to the 5-amino isomer.

Regioisomeric Reactivity
Class-level inference
3-Amino: tautomerism enables pyrimidoindole formation 5-Amino: no tautomerism; aniline-like reactivity
3-Amino position essential for accessing pyrimidoindole chemotype
5-Amino isomer cannot substitute; forms selective α1 adrenoceptor ligands
Regioisomer Indole substitution Chemical reactivity

Recommended Application Scenarios for tert-Butyl 3-amino-5-methoxy-1H-indole-2-carboxylate (CAS 618888-20-3) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 3-Aminoindole-2-carboxamide Libraries via Acid-Triggered Deprotection

The tert-butyl ester's quantitative conversion under acidic conditions (4M HCl/dioxane, 50°C) to an indolin-2-imine intermediate, as demonstrated in the regioisomeric series, positions this compound as a key intermediate for preparing 3-aminoindole-2-carboxamide libraries [1]. Unlike the ethyl ester analog, which resists basic hydrolysis and yields intractable products, the tert-butyl ester provides a clean, acid-triggered deprotection handle that can be orthogonally applied in the presence of base-labile protecting groups [1]. This directly enables Fmoc- or Boc-based solid-phase peptide synthesis strategies where an acid-labile carboxyl protecting group is required.

Antidiabetic Drug Discovery: Prodrug Design Leveraging 5-Methoxy Pharmacophore

The established blood sugar-lowering activity of 5-methoxyindole-2-carboxylic acid (MICA) in alloxan-diabetic mice supports the use of this compound as a potential ester prodrug [2]. The tert-butyl ester enhances membrane permeability relative to the free acid (estimated ΔclogP ~1.2 units) while being hydrolyzable intracellularly to release the active MICA pharmacophore . This makes it suitable for in vivo efficacy studies in metabolic disease models, where analogs lacking the 5-methoxy group (e.g., CAS 165107-89-1) would lack the critical pharmacophoric element.

Chemical Biology: Selective Kinase Probe Synthesis via Pyrimidoindole Formation

The 3-amino group enables condensation reactions to form pyrimido[5,4-b]indoles, which exhibit high selectivity for the α1 adrenoceptor [3]. This chemistry is inaccessible to the 5-amino regioisomer (CAS 152213-43-9), making the target compound uniquely suited for synthesizing GPCR-targeted chemical probes. The 30-50% synthetic yields established for this scaffold class inform procurement quantities needed for hit-to-lead campaigns [3].

Process Chemistry: Scale-Up Feasibility Assessment Using Established Synthetic Methodology

The published four-step synthesis achieving at least 30% overall yield, with demonstrated functional group tolerance toward aromatic ring substituents and ester groups, provides a quantitative baseline for scale-up feasibility assessment [3]. Procurement teams can use this yield benchmark (30-50%) to estimate raw material requirements, cost-of-goods, and supply chain reliability when ordering multi-gram quantities.

Application
Selection Property
Validation Focus
Acid-labile protecting group strategy
Orthogonal tBu ester deprotection vs ethyl/methyl
Deprotection efficiency and product purity (HPLC/UPLC)
Prodrug design for metabolic model studies
5-Methoxy pharmacophore and ester prodrug lipophilicity
Intracellular hydrolysis and model-response in metabolic disease models
Pyrimidoindole chemotype synthesis
3-Amino group enabling unique heterocycle formation
GPCR selectivity panel (α1 adrenoceptor reported)
Scale-up feasibility assessment
Established 4-step route with ≥30% yield baseline
Yield consistency and impurity profile across batches
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